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Compound of Interest

Compound Name: 7-Fluoro-1,5-naphthyridin-3-amine
CAS No.: 2089650-61-1
Cat. No.: B2854637
Get Quote
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Assessment of Selectivity, Metabolic Stability, and
Off-Target Risks
Executive Summary & Strategic Positioning

In modern medicinal chemistry, 7-Fluoro-1,5-naphthyridin-3-amine represents a "privileged
scaffold"—a structural motif capable of binding to multiple diverse receptors with high affinity.
While often utilized as a bioisostere for quinolines to improve aqueous solubility and lower
lipophilicity (LogP), this scaffold carries distinct off-target liabilities that must be managed early
in the drug discovery cascade.

This guide objectively compares the 7-Fluoro-1,5-naphthyridine core against its non-fluorinated
parent and the traditional quinoline standard. The focus is on liability profiling: distinguishing
between on-target efficacy (typically ATP-competitive kinase inhibition) and off-target toxicity
(hERG blockade, CYP inhibition, and promiscuous kinase binding).

Comparison at a Glance
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Structural Logic & Mechanism

Why choose this scaffold?

The transition from a quinoline to a 1,5-naphthyridine introduces a second nitrogen atom,
significantly reducing LogP (lipophilicity) and increasing solubility. However, the electron-
deficient nature of the naphthyridine ring makes the C7 position highly susceptible to oxidative
metabolism by aldehyde oxidase (AO) and Cytochrome P450s.

The Fluorine Effect: Substituting the C7 position with fluorine serves two critical functions:

o Metabolic Blockade: It sterically and electronically blocks the primary site of metabolic
hydroxylation.

o pKa Modulation: The electron-withdrawing fluorine reduces the basicity of the ring nitrogens,
potentially reducing lysosomal trapping and hERG affinity compared to the non-fluorinated
parent.

Visualization: Scaffold Evolution & SAR Logic
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Figure 1: Structural evolution from quinoline to the optimized fluorinated naphthyridine scaffold.

Off-Target Effects Analysis
A. Kinase Selectivity (The ALKS5 vs. p38 Paradox)

The 1,5-naphthyridine scaffold is historically linked to TGF-3 type | receptor (ALK5) inhibition.
[1][2] The 3-amine group typically acts as a hydrogen bond donor/acceptor pair with the kinase
hinge region.

e The Risk: ALKS inhibitors often cross-react with p38 MAPK due to high structural homology
in the ATP-binding pocket.

e The Data: While the scaffold is potent against ALK5, the 7-Fluoro modification can subtly
alter the vector of the substituents, potentially improving selectivity over p38 compared to the
parent naphthyridine.

e Action: You must screen against a focused panel (ALKS5, p38a/3, PI3Kd) early.

B. hERG Channel Inhibition (Cardiotoxicity)

Planar, nitrogen-rich heteroaromatics are notorious for binding to the hERG potassium channel
via pi-stacking interactions with Phe656 and Tyr652 in the channel pore.

o Observation: The 7-Fluoro substituent reduces the electron density of the ring system,
weakening the pi-cation interaction compared to the non-fluorinated analog.

o Verdict: Reduced risk compared to quinoline, but still a "Red Flag" liability that requires
experimental verification.

C. Cytochrome P450 (CYP) Inhibition
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The nitrogen lone pairs in naphthyridines can coordinate with the heme iron of CYP enzymes
(reversible inhibition).

e Specific Risk: CYP1A2 and CYP3A4 inhibition.

» Mitigation: The 7-F group pulls electron density away from the ring nitrogens, lowering their
Lewis basicity and reducing the affinity for the CYP heme iron.

Experimental Protocols (Self-Validating Systems)

To validate the off-target profile of 7-Fluoro-1,5-naphthyridin-3-amine derivatives, use the
following industry-standard protocols.

Protocol 1: Competitive Binding Assay (KinomeScan)

Purpose: To determine the selectivity score (S-score) against a panel of 96+ kinases.

Preparation: Dissolve compound to 10 mM in 100% DMSO.

 Incubation: Mix DNA-tagged kinase, immobilized ligand on beads, and test compound (1 puM
screening concentration) in binding buffer (20 mM HEPES, pH 7.5, 0.01% Triton X-100).

o Critical Control: Triton X-100 is mandatory to prevent false positives from colloidal
aggregation.

o Competition: Incubate for 1 hour at RT. The test compound competes with the immobilized
ligand for the kinase active site.

» Detection: Wash beads and elute bound kinase. Quantify via gPCR (measuring the DNA
tag).

 Validation:
o Positive Control: Staurosporine (non-selective).
o Negative Control: DMSO only.

o Acceptance Criteria: Z' factor > 0.5.
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Protocol 2: Metabolic Stability (Liver Microsomes)

Purpose: To confirm the "Fluorine Effect” on metabolic half-life.

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

Reaction:

o Substrate: 1 pM Test Compound.

o Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate,
0.4 U/mL G6P-dehydrogenase).

Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Analysis: LC-MS/MS. Plot In(% remaining) vs. time to calculate intrinsic clearance (

).

Comparison: Run 1,5-naphthyridin-3-amine in parallel. You should observe a >2-fold
increase in half-life for the 7-Fluoro analog.

Protocol 3: hERG Patch Clamp (Automated)
Purpose: Safety profiling.

Cell Line: CHO cells stably expressing hERG (Kv11.1).

Solution: Extracellular solution (Tyrode’s buffer).

Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to
elicit tail current.

Application: Apply compound at 0.1, 1, 10, and 30 pM.

Calculation: Measure inhibition of peak tail current. Calculate IC50.

o Safety Margin: Target IC50 > 30 uM (or >30x therapeutic
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Screening Workflow Diagram
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Figure 2: Tiered screening cascade for validating the scaffold's off-target profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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